molecular formula C42H58S4 B3240617 4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene CAS No. 1443120-32-8

4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene

Cat. No. B3240617
CAS RN: 1443120-32-8
M. Wt: 691.2 g/mol
InChI Key: PTCJPNQIROEGSV-UHFFFAOYSA-N
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Description

“4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene” is a planar symmetrical molecular structure of the thiophene derivative . It has been intensively studied for the application of OFETs and OPVs . It offers good solubility for synthesis of polymer chains .


Synthesis Analysis

The synthesis of this compound involves a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .


Molecular Structure Analysis

The molecular structure of this compound is based on a donor–π–acceptor (D–π–A) backbone structure, where 4,8-bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDT-T-SiCl), thienothiophene (TT) and benzo[d][1,2,3]triazole (BTA) are used as the D, π and A units, respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use in photocatalytic hydrogen evolution. The sulfone group can act as an electron-output site owing to its strong electron-withdrawing ability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are primarily related to its use in organic solar cells. The introduction of the fluorinated benzodithiophene (BDT-F) moiety on the backbone of PBDT-F-TzBI improved the open circuit voltage, short circuit current and fill factor simultaneously .

Mechanism of Action

The mechanism of action of this compound is primarily related to its use in photocatalytic hydrogen evolution. The sulfone group can act as an electron-output site owing to its strong electron-withdrawing ability .

Future Directions

The future directions of this compound are primarily related to its use in organic solar cells and photocatalytic hydrogen evolution. The sulfone group can act as an electron-output site owing to its strong electron-withdrawing ability, and this presents an alternative material design strategy to boost photocatalytic efficiency .

properties

IUPAC Name

4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H58S4/c1-5-9-13-15-19-31(17-11-7-3)29-33-21-23-37(45-33)39-35-25-27-44-42(35)40(36-26-28-43-41(36)39)38-24-22-34(46-38)30-32(18-12-8-4)20-16-14-10-6-2/h21-28,31-32H,5-20,29-30H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCJPNQIROEGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CC1=CC=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(S5)CC(CCCC)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H58S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene

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